![molecular formula C12H16ClN3O B1480849 1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098133-62-9](/img/structure/B1480849.png)

1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

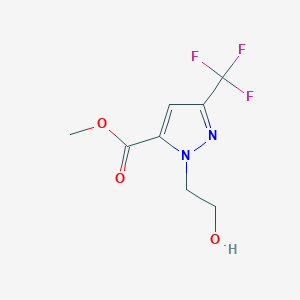

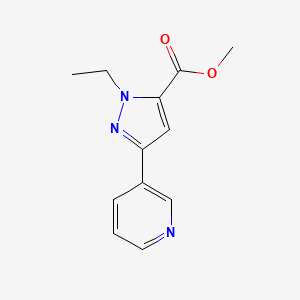

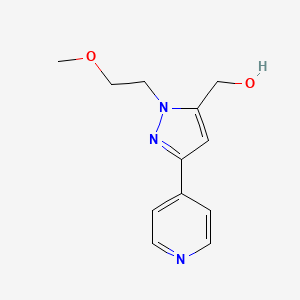

The compound “1-(2-chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole” is an organic molecule that contains an imidazo[1,2-b]pyrazole group, a tetrahydro-2H-pyran group, and a 2-chloroethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The imidazo[1,2-b]pyrazole is a bicyclic structure with nitrogen atoms, the tetrahydro-2H-pyran is a six-membered ring containing an oxygen atom, and the 2-chloroethyl group is a two-carbon chain with a chlorine atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The imidazo[1,2-b]pyrazole group might be involved in various reactions such as substitutions or additions. The tetrahydro-2H-pyran group could potentially undergo reactions at the oxygen atom or the carbon atoms in the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Selective Functionalization and Isostere Synthesis

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, demonstrating its potential as a non-classical isostere of indole and a precursor for push-pull dyes. Through specific functionalization techniques, including Br/Mg-exchange and regioselective magnesiations and zincations, researchers have been able to modify this scaffold for various synthetic applications. One study highlighted its use in synthesizing an isostere of the indolyl drug pruvanserin, showing improved solubility in aqueous media, which underscores the scaffold's utility in drug development processes (Schwärzer et al., 2021).

Synthesis and Biological Studies of Hybrids

Research into the synthesis of novel benzimidazole-pyrazoline hybrid molecules has been conducted, highlighting the potential biological applications of derivatives related to the imidazo[1,2-b]pyrazole framework. These hybrids were synthesized through multistep reactions, and their structures were elucidated using spectral analysis. The study included an evaluation of their anti-diabetic potential by screening for α-glucosidase inhibition activity, demonstrating the scaffold's relevance in medicinal chemistry (Ibraheem et al., 2020).

N-Heterocycle-Fused Tetrahydrodiazepinones Synthesis

A general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, involving the use of 1H-imidazo[1,2-b]pyrazole derivatives, has been described. This research outlines a regioselective strategy for synthesizing key intermediates, which are then used to produce target compounds with potential pharmacological activities (Dzedulionytė et al., 2022).

Luminescence Properties of Silver Complexes

Studies on the synthesis, structural characterization, and luminescence properties of multinuclear silver complexes of pyrazole-functionalized NHC ligands have been conducted. These studies involve the use of compounds structurally related to 1H-imidazo[1,2-b]pyrazole derivatives, demonstrating the application of these compounds in developing materials with specific optical properties (Zhou et al., 2008).

Antimicrobial Evaluation and Molecular Docking

The synthesis of pyrazole-imidazole-triazole hybrids and their evaluation for antimicrobial activities highlight the potential of 1H-imidazo[1,2-b]pyrazole derivatives in contributing to the development of new antimicrobial agents. This research emphasizes the importance of structural modification and molecular docking studies in identifying compounds with significant biological activities (Punia et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chloroethyl)-6-(oxan-4-yl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-3-4-15-5-6-16-12(15)9-11(14-16)10-1-7-17-8-2-10/h5-6,9-10H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDEEAMDXLCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN3C=CN(C3=C2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.